molecular formula C10H14O3 B14591768 Cyclohex-2-en-1-yl 3-oxobutanoate CAS No. 61363-92-6

Cyclohex-2-en-1-yl 3-oxobutanoate

Cat. No.: B14591768
CAS No.: 61363-92-6
M. Wt: 182.22 g/mol
InChI Key: IILVMUYVURNHSY-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-yl 3-oxobutanoate is an organic compound that belongs to the class of enones It is characterized by the presence of a cyclohexene ring attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-en-1-yl 3-oxobutanoate can be synthesized through the reaction of cyclohex-2-en-1-one with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide (NaOEt). The reaction typically involves the deprotonation of ethyl 3-oxobutanoate to form a carbanion, which then undergoes nucleophilic addition to the cyclohex-2-en-1-one, followed by mild acidic workup .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl 3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the enone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted enones and related compounds.

Scientific Research Applications

Cyclohex-2-en-1-yl 3-oxobutanoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-yl 3-oxobutanoate involves its interaction with various molecular targets and pathways. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in organic synthesis, where the compound acts as a building block for more complex structures.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the 3-oxobutanoate moiety.

    Ethyl 3-oxobutanoate: An ester with a similar functional group but without the cyclohexene ring.

    2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): A structurally related compound with additional functional groups.

Properties

CAS No.

61363-92-6

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

cyclohex-2-en-1-yl 3-oxobutanoate

InChI

InChI=1S/C10H14O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h3,5,9H,2,4,6-7H2,1H3

InChI Key

IILVMUYVURNHSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC1CCCC=C1

Origin of Product

United States

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